(1S,2S,3aR)-2-(4-bromophenyl)-7-methyl-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
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Overview
Description
1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE is a complex organic compound belonging to the pyrroloquinoline family. This compound is characterized by its unique structure, which includes a benzoyl group, a bromophenyl group, and a pyrroloquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE typically involves multi-step reactions. One efficient method includes a one-pot multicomponent reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product with high efficiency and yield.
Chemical Reactions Analysis
1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-BENZOYL-2-(4-BROMOPHENYL)-7-METHYL-1H,2H,3H,3AH-PYRROLO[1,2-A]QUINOLINE-3,3-DICARBONITRILE involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell death . In cancer research, it is believed to inhibit key enzymes and pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
- Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates
- Dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical and biological properties
Properties
Molecular Formula |
C28H20BrN3O |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(1S,2S,3aR)-1-benzoyl-2-(4-bromophenyl)-7-methyl-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C28H20BrN3O/c1-18-7-13-23-21(15-18)10-14-24-28(16-30,17-31)25(19-8-11-22(29)12-9-19)26(32(23)24)27(33)20-5-3-2-4-6-20/h2-15,24-26H,1H3/t24-,25-,26+/m1/s1 |
InChI Key |
YUTMQMNAVHTHQS-CYXNTTPDSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)N3[C@H](C=C2)C([C@@H]([C@H]3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)(C#N)C#N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(C=C2)C(C(C3C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)(C#N)C#N |
Origin of Product |
United States |
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